3-Chloroquinoxaline-2-carbaldehyde
Overview
Description
3-Chloroquinoxaline-2-carbaldehyde: is a heterocyclic aromatic compound that features a quinoxaline ring substituted with a chloro group at the 3-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxaline-2-carbaldehyde typically involves the reaction of 3-chloroquinoxaline with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 3-chloroquinoxaline is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloroquinoxaline-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products:
Oxidation: 3-Chloroquinoxaline-2-carboxylic acid.
Reduction: 3-Chloroquinoxaline-2-methanol.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloroquinoxaline-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. These compounds can act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloroquinoxaline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby blocking their function.
Comparison with Similar Compounds
2-Chloroquinoxaline-3-carbaldehyde: Similar structure but with the chloro and aldehyde groups swapped.
3-Bromoquinoxaline-2-carbaldehyde: Similar structure with a bromo group instead of a chloro group.
3-Chloroquinoline-2-carbaldehyde: Similar structure but with a quinoline ring instead of a quinoxaline ring.
Uniqueness: 3-Chloroquinoxaline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a chloro and an aldehyde group on the quinoxaline ring allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-chloroquinoxaline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMMXMOMXZQXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507910 | |
Record name | 3-Chloroquinoxaline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49568-68-5 | |
Record name | 3-Chloroquinoxaline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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